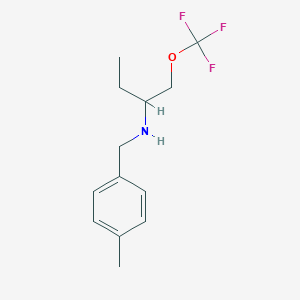
(4-Methyl-benzyl)-(1-trifluoromethoxymethyl-propyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methyl-benzyl)-(1-trifluoromethoxymethyl-propyl)-amine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a benzyl group substituted with a methyl group at the fourth position and a propylamine group substituted with a trifluoromethoxymethyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-benzyl)-(1-trifluoromethoxymethyl-propyl)-amine typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-Methyl-benzyl chloride: This can be achieved by reacting 4-methylbenzyl alcohol with thionyl chloride (SOCl₂) under reflux conditions.
Formation of 1-Trifluoromethoxymethyl-propylamine: This intermediate can be synthesized by reacting 1-bromo-3-chloropropane with sodium trifluoromethoxide (CF₃ONa) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Nucleophilic Substitution Reaction: The final step involves the nucleophilic substitution reaction between 4-Methyl-benzyl chloride and 1-Trifluoromethoxymethyl-propylamine in the presence of a base like potassium carbonate (K₂CO₃) to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methyl-benzyl)-(1-trifluoromethoxymethyl-propyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in aprotic solvents.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Methyl-benzyl)-(1-trifluoromethoxymethyl-propyl)-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (4-Methyl-benzyl)-(1-trifluoromethoxymethyl-propyl)-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biochemical processes. The trifluoromethoxymethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and exert its effects at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
(4-Methyl-benzyl)-(1-methoxymethyl-propyl)-amine: Similar structure but with a methoxymethyl group instead of a trifluoromethoxymethyl group.
(4-Methyl-benzyl)-(1-ethoxymethyl-propyl)-amine: Similar structure but with an ethoxymethyl group instead of a trifluoromethoxymethyl group.
Uniqueness
The presence of the trifluoromethoxymethyl group in (4-Methyl-benzyl)-(1-trifluoromethoxymethyl-propyl)-amine imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs
Propiedades
Fórmula molecular |
C13H18F3NO |
|---|---|
Peso molecular |
261.28 g/mol |
Nombre IUPAC |
N-[(4-methylphenyl)methyl]-1-(trifluoromethoxy)butan-2-amine |
InChI |
InChI=1S/C13H18F3NO/c1-3-12(9-18-13(14,15)16)17-8-11-6-4-10(2)5-7-11/h4-7,12,17H,3,8-9H2,1-2H3 |
Clave InChI |
ROCKOHZMYYWQSK-UHFFFAOYSA-N |
SMILES canónico |
CCC(COC(F)(F)F)NCC1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


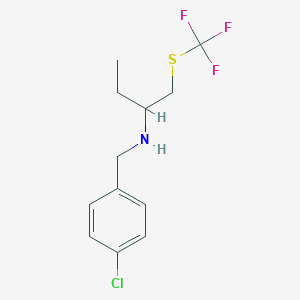
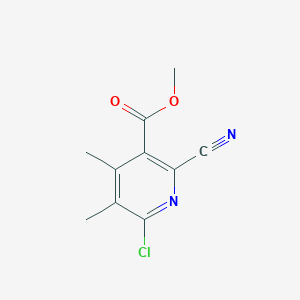

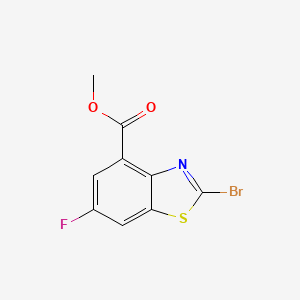
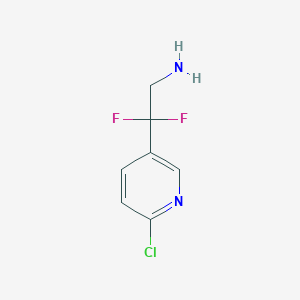


![[4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B11758696.png)
![4-[7,16,17,26,27-pentakis(4-carboxyphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzoic acid](/img/structure/B11758699.png)
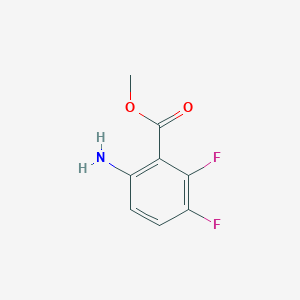
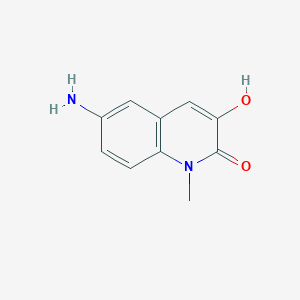
![tert-Butyl 1-acetyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B11758707.png)

![[(3R,4S)-3-(methoxycarbonyl)-2,2,5,5-tetramethyl-4-(nitromethyl)pyrrolidin-1-yl]oxidanyl](/img/structure/B11758722.png)
